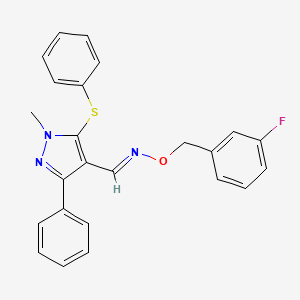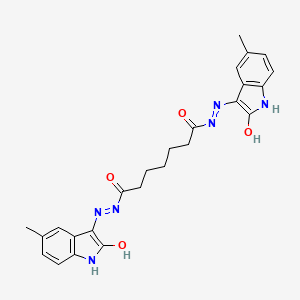![molecular formula C19H25N5O3 B2542428 9-(フラン-2-イルメチル)-1-メチル-3-ペンチル-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン CAS No. 876150-98-0](/img/structure/B2542428.png)
9-(フラン-2-イルメチル)-1-メチル-3-ペンチル-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality 9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- フラン誘導体は、その顕著な治療効果により医薬品化学において注目を集めています。 研究者らは、グラム陽性菌とグラム陰性菌の両方に対するこの化合物の抗菌活性を調査してきました .
- 例えば、合成されたニトロフラントイン類似体は、その抗菌特性について評価されました。 しかし、それらは、黄色ブドウ球菌および糞便連鎖球菌に対して生物学的に不活性であることが判明しました .
抗菌活性
その他の治療的側面
要約すると、9-(フラン-2-イルメチル)-1-メチル-3-ペンチル-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンは、いくつかの分野で有望ですが、その可能性を最大限に引き出すためにはさらなる研究が必要です。その多様な薬理学的特性は、将来の調査のための興味深い化合物となっています。 🌟 .
作用機序
Target of action
Compounds with a pyrimidine ring, such as “9-(furan-2-ylmethyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione”, often target protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Mode of action
The compound might inhibit the activity of its target protein kinases, thereby disrupting the signaling processes they control .
Biochemical pathways
The inhibition of protein kinases can affect multiple biochemical pathways, including those involved in cell growth and proliferation. This could potentially lead to the suppression of cancer cell growth .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For instance, if it inhibits protein kinases involved in cell growth, it might cause a decrease in cancer cell proliferation .
生化学分析
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of different dosages of 9-(furan-2-ylmethyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in animal models have not been studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-4-5-10-24-17(25)15-16(21(2)19(24)26)20-18-22(9-7-11-23(15)18)13-14-8-6-12-27-14/h6,8,12H,3-5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGRKFVSSBLOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)
![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)
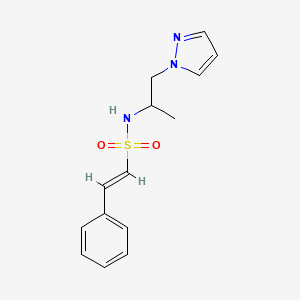
![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)
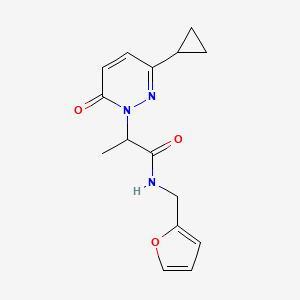
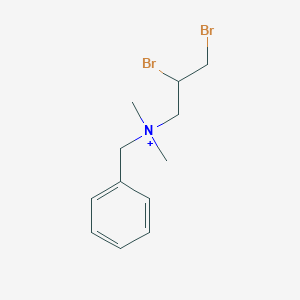
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
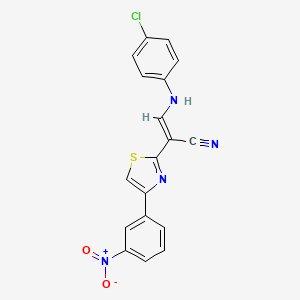
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
